![molecular formula C17H21N3O2 B11759734 (R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)
(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[c]pyridine core, which is a fused ring system containing both a pyridine and a cyclopentane ring. The presence of the ®-N1-(2,4-dimethoxybenzyl) group adds further complexity and potential biological activity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a 2,4-dimethoxybenzylamine with a cyclopentane derivative under acidic conditions can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, enabling the synthesis of derivatives with different biological activities.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has a wide range of scientific research applications due to its unique structure and potential biological activities. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific biological context and the nature of the interactions between the compound and its targets .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine include other cyclopenta[c]pyridine derivatives and related heterocyclic compounds. Examples include:
Cyclopenta[c]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Pyridine derivatives: Compounds containing a pyridine ring with various substituents, such as pyridine-based drugs and agrochemicals.
Pyrimidine derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of ®-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine lies in its specific combination of functional groups and stereochemistry. The presence of the ®-N1-(2,4-dimethoxybenzyl) group and the cyclopenta[c]pyridine core imparts distinct chemical and biological properties to the compound, making it a valuable molecule for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
(5R)-1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine |
InChI |
InChI=1S/C17H21N3O2/c1-21-12-4-3-11(16(9-12)22-2)10-20-17-14-5-6-15(18)13(14)7-8-19-17/h3-4,7-9,15H,5-6,10,18H2,1-2H3,(H,19,20)/t15-/m1/s1 |
Clave InChI |
UEZYVFWKVAESRP-OAHLLOKOSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2CC[C@H]3N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2CCC3N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)

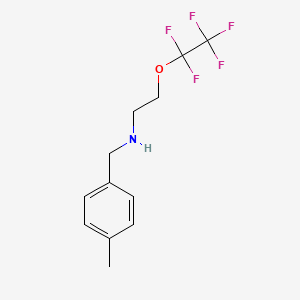

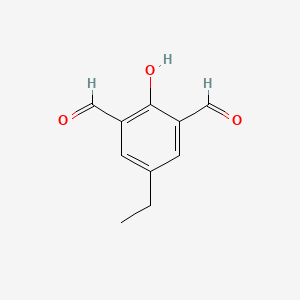

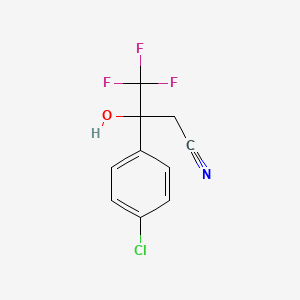
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)


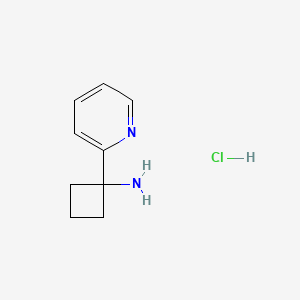
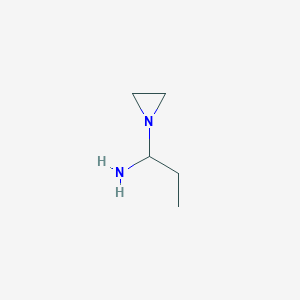
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
